molecular formula C22H15FN2O2S B2743260 (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide CAS No. 1798419-18-7

(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2743260
CAS No.: 1798419-18-7
M. Wt: 390.43
InChI Key: VPUCLQOZORJBJU-VAWYXSNFSA-N
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Description

(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a halogenated ketone.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the thiazole ring.

    Formation of the acrylamide moiety: The final step involves the coupling of the thiazole derivative with a furan-2-yl acrylamide under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the acrylamide moiety to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Materials Science: In the development of new materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-(2-(2-chlorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide
  • (E)-N-(2-(2-(2-bromophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide

Uniqueness

The uniqueness of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs.

Properties

IUPAC Name

(E)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S/c23-18-9-3-1-7-16(18)22-25-20(14-28-22)17-8-2-4-10-19(17)24-21(26)12-11-15-6-5-13-27-15/h1-14H,(H,24,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUCLQOZORJBJU-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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